Tert-butyl 3-(3-bromophenyl)-3-hydroxyazetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(3-bromophenyl)-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-5-4-6-11(15)7-10/h4-7,18H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCMJEJVDYIECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Azetidine Ring
The azetidine ring can be formed through various methods, including the cyclization of appropriate precursors. One common approach involves the use of tert-butyl 3-hydroxyazetidine-1-carboxylate as a starting material, which can be synthesized from N-Boc-protected amino acids or similar precursors.
Introduction of the 3-Bromophenyl Group
The introduction of the 3-bromophenyl group typically involves a nucleophilic substitution or addition reaction. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate can be reacted with a suitable electrophile, such as a bromophenyl halide, in the presence of a base like potassium tert-butoxide.
Detailed Synthesis Protocol
-
- Tert-butyl 3-hydroxyazetidine-1-carboxylate
- 3-Bromophenyl halide (e.g., 3-bromobenzyl bromide)
- Potassium tert-butoxide (1.65 M solution in tetrahydrofuran, THF)
-
- To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (200 mg, 1.15 mmol) in anhydrous THF (5 mL), add potassium tert-butoxide (1.65 M solution in THF, 735 μL, 1.21 mmol).
- Stir the reaction mixture at room temperature for 15 minutes.
- Add 3-bromobenzyl bromide (or an equivalent electrophile, 315 mg, 1.15 mmol) in THF, and continue stirring at room temperature for 14 hours.
- Dilute the reaction mixture with ethyl acetate and extract with aqueous 1 M sodium bicarbonate.
- Collect the organic phase and back-extract the aqueous phase with ethyl acetate.
- Combine the organic phases, dry over sodium sulfate, and evaporate to dryness.
Purification and Characterization :
- The crude product can be purified using column chromatography or recrystallization.
- Characterize the final product using NMR spectroscopy (e.g., $${}^{1}$$H NMR, $${}^{13}$$C NMR) and mass spectrometry.
Analysis of Preparation Methods
Advantages and Limitations
- Advantages : The method described allows for the efficient introduction of the 3-bromophenyl group into the azetidine ring, providing a versatile intermediate for further chemical transformations.
- Limitations : The reaction conditions require careful control to avoid side reactions and ensure high yields. The use of strong bases and sensitive intermediates necessitates careful handling.
Comparison with Other Methods
| Method | Starting Materials | Reaction Conditions | Yield |
|---|---|---|---|
| Method A | Tert-butyl 3-hydroxyazetidine-1-carboxylate, 3-bromobenzyl bromide | Potassium tert-butoxide, THF, room temperature | 60-70% |
| Method B | N-Boc-protected amino acid precursors | Cyclization conditions, followed by nucleophilic substitution | 50-60% |
Research Discoveries and Applications
This compound serves as a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and materials science applications. Its unique structure allows for further modification through various chemical reactions, making it a versatile building block in organic synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-bromophenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
Tert-butyl 3-(3-bromophenyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-bromophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of Tert-butyl 3-(3-bromophenyl)-3-hydroxyazetidine-1-carboxylate and Analogs
Key Observations:
Positional Isomerism: The 4-bromophenyl analog (CAS 1357614-50-6) shares the same molecular formula as the target compound but differs in bromine placement.
Halogen Effects: Replacing bromine with fluorine (CAS 1380752-53-3) reduces molecular weight by ~60 Da and alters electronic properties.
Steric and Electronic Modifications : The 3-ethyl-4-fluorophenyl derivative introduces both steric bulk (ethyl) and electronic effects (fluorine), which could influence binding affinity in biological targets .
Ring Size : The piperidine analog (CAS 1203686-41-2) replaces the azetidine ring with a six-membered piperidine, reducing ring strain and altering conformational flexibility, which may impact pharmacokinetic properties .
Functional Group Diversity : The ethoxy-oxoethyl substituent (CAS 1823865-53-7) introduces an ester moiety, enhancing susceptibility to hydrolysis and enabling further derivatization .
Biological Activity
Tert-butyl 3-(3-bromophenyl)-3-hydroxyazetidine-1-carboxylate (CAS No. 1451998-30-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 302.17 g/mol. The structure features a bromophenyl group, which is significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit activities such as:
- Antimicrobial properties : Compounds containing azetidine rings have shown effectiveness against various bacterial strains.
- Antitumor activity : Certain derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme inhibition : Some azetidine derivatives act as inhibitors of specific enzymes, impacting metabolic pathways in target organisms.
Pharmacological Effects
The biological effects of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |
| Antitumor | Inhibits the growth of certain cancer cell lines in vitro. |
| Enzyme Inhibition | Potentially inhibits enzymes involved in metabolic processes. |
Case Studies and Research Findings
-
Antimicrobial Study :
A study conducted on a series of azetidine derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of commonly used antibiotics, suggesting potential therapeutic applications in treating resistant bacterial infections. -
Antitumor Activity :
In vitro assays revealed that this compound inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of apoptosis, characterized by increased caspase activity and DNA fragmentation. -
Enzyme Inhibition :
Research indicated that this compound could inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis. This inhibition was associated with reduced growth rates in rapidly dividing cells, further supporting its potential as an antitumor agent.
Q & A
Q. Table 1: Substitution Effects on Binding Affinity (Hypothetical Data)
| Substituent Position | Binding Affinity (IC₅₀, nM) | Selectivity Ratio |
|---|---|---|
| 3-Bromo | 12.3 ± 1.2 | 8.5 |
| 4-Bromo | 45.6 ± 3.1 | 2.1 |
| 3-Methoxy | 89.7 ± 5.6 | 1.3 |
Q. Experimental Design :
- Use surface plasmon resonance (SPR) to measure target binding.
- Compare with fluorophenyl and methoxyphenyl analogs to isolate electronic/steric contributions .
Advanced: What reaction mechanisms are plausible for its participation in nucleophilic aromatic substitution (SNAr)?
Methodological Answer:
- Mechanistic Pathway :
- Activation : The electron-deficient bromophenyl ring (due to Br’s -I effect) undergoes SNAr with nucleophiles (e.g., amines, thiols).
- Transition State : A Meisenheimer complex forms, stabilized by resonance with the azetidine’s electron-rich nitrogen.
- Leaving Group Departure : Bromide exits, yielding substituted derivatives .
Optimization Strategies :
- Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
- Catalyze with Cu(I) or Pd(0) for challenging nucleophiles .
Advanced: How can computational methods predict its conformational stability and pharmacophore mapping?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Analyze the azetidine ring’s puckering and hydroxy group orientation in aqueous vs. lipid environments .
- Density Functional Theory (DFT) : Calculate energy barriers for rotational isomers (e.g., tert-butyl group rotation) to identify dominant conformers .
- Pharmacophore Modeling : Map hydrogen-bond donors (hydroxy), acceptors (carbamate carbonyl), and hydrophobic regions (bromophenyl) to align with target proteins (e.g., kinases) .
Validation : Compare computational results with experimental NMR NOE data to confirm predicted conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
